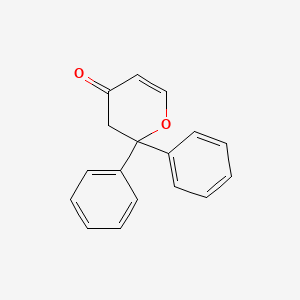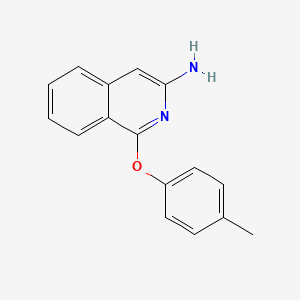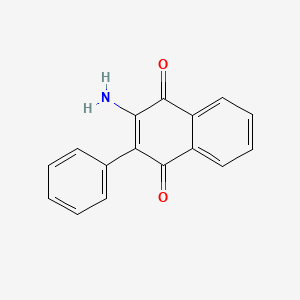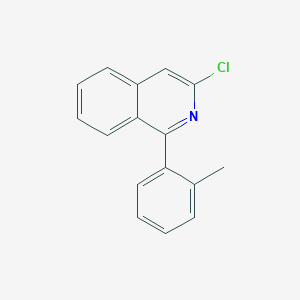
(R)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol est un composé chimique qui présente un cycle indole substitué par un atome de brome en position 5 et un groupe propanol en position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
La synthèse de this compound implique généralement la bromation d'un dérivé indole suivie de l'introduction d'un groupe propanol. Une méthode courante implique la bromation du 1H-indole en position 5 en utilisant du N-bromosuccinimide (NBS) en présence d'un solvant approprié comme le dichlorométhane. Le 5-bromo-1H-indole résultant est ensuite soumis à une réaction de Grignard avec un dérivé propanol approprié pour produire le produit souhaité.
Industrial Production Methods
La production industrielle de this compound peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir des produits de haute pureté.
Chemical Reactions Analysis
Types of Reactions
This compound peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone.
Réduction : L'atome de brome peut être réduit pour former un indole substitué par l'hydrogène.
Substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols.
Common Reagents and Conditions
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le palladium sur carbone (Pd/C) peuvent être utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être effectuées à l'aide de réactifs comme l'azide de sodium (NaN3) ou la thiourée.
Major Products Formed
Oxydation : Formation de 1-(5-Bromo-1H-indol-3-yl)propan-2-one.
Réduction : Formation de 1-(1H-indol-3-yl)propan-2-ol.
Substitution : Formation de divers dérivés indoliques substitués en fonction du nucléophile utilisé.
Scientific Research Applications
This compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses interactions potentielles avec des cibles biologiques, telles que les enzymes et les récepteurs.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mechanism of Action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques. L'atome de brome et le cycle indole jouent un rôle crucial dans la liaison aux protéines cibles ou aux enzymes, modulant potentiellement leur activité. Le groupe propanol peut également contribuer aux propriétés pharmacocinétiques globales du composé, telles que la solubilité et la biodisponibilité.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-1H-indol-3-yl)éthanol : Structure similaire mais avec un groupe éthanol au lieu d'un groupe propanol.
1-(5-Bromo-1H-indol-3-yl)méthanol : Structure similaire mais avec un groupe méthanol au lieu d'un groupe propanol.
1-(5-Chloro-1H-indol-3-yl)propan-2-ol : Structure similaire mais avec un atome de chlore au lieu d'un atome de brome.
Uniqueness
This compound est unique en raison de la combinaison spécifique de l'atome de brome et du groupe propanol, ce qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues. Cette unicité peut être exploitée dans la conception de nouveaux composés présentant des propriétés sur mesure pour des applications spécifiques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Bromo-1H-indol-3-yl)propan-2-ol typically involves the bromination of an indole derivative followed by the introduction of a propanol group. One common method involves the bromination of 1H-indole at the 5-position using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 5-bromo-1H-indole is then subjected to a Grignard reaction with a suitable propanol derivative to yield the desired product.
Industrial Production Methods
Industrial production of ®-1-(5-Bromo-1H-indol-3-yl)propan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(5-Bromo-1H-indol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted indole.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 1-(5-Bromo-1H-indol-3-yl)propan-2-one.
Reduction: Formation of 1-(1H-indol-3-yl)propan-2-ol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-1-(5-Bromo-1H-indol-3-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-1-(5-Bromo-1H-indol-3-yl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in binding to target proteins or enzymes, potentially modulating their activity. The propanol group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromo-1H-indol-3-yl)ethanol: Similar structure but with an ethanol group instead of a propanol group.
1-(5-Bromo-1H-indol-3-yl)methanol: Similar structure but with a methanol group instead of a propanol group.
1-(5-Chloro-1H-indol-3-yl)propan-2-ol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
®-1-(5-Bromo-1H-indol-3-yl)propan-2-ol is unique due to the specific combination of the bromine atom and the propanol group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C11H12BrNO |
|---|---|
Poids moléculaire |
254.12 g/mol |
Nom IUPAC |
(2R)-1-(5-bromo-1H-indol-3-yl)propan-2-ol |
InChI |
InChI=1S/C11H12BrNO/c1-7(14)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-3,5-7,13-14H,4H2,1H3/t7-/m1/s1 |
Clé InChI |
KGYQXVCKOAUSHD-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](CC1=CNC2=C1C=C(C=C2)Br)O |
SMILES canonique |
CC(CC1=CNC2=C1C=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one](/img/structure/B11863220.png)
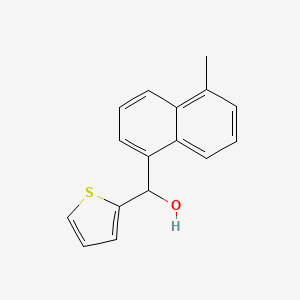
![1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]methanamine](/img/structure/B11863240.png)
![Tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B11863243.png)

![3-Methoxy-5,8-dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11863252.png)


